molecular formula C14H14O4 B3053177 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol CAS No. 5173-27-3

1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol

Cat. No.: B3053177
CAS No.: 5173-27-3
M. Wt: 246.26 g/mol
InChI Key: GRCDZLQANHNACB-UHFFFAOYSA-N
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Description

1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol, also known as 4,4’-dihydroxyhydrobenzoin, is an organic compound with the molecular formula C14H14O4. This compound is characterized by the presence of two hydroxyphenyl groups attached to an ethane-1,2-diol backbone. It is a white crystalline solid that is soluble in organic solvents and has significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reduction of 4,4’-dihydroxybenzil using sodium borohydride in an ethanol solution. The reaction is typically carried out at room temperature, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the compound can be produced by the catalytic hydrogenation of 4,4’-dihydroxybenzil. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4,4’-dihydroxybenzil using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form 4,4’-dihydroxyhydrobenzoin using reducing agents like sodium borohydride.

    Substitution: The hydroxy groups can undergo substitution reactions with acyl chlorides or alkyl halides to form esters or ethers, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 4,4’-dihydroxybenzil.

    Reduction: 4,4’-dihydroxyhydrobenzoin.

    Substitution: Esters or ethers of this compound.

Scientific Research Applications

1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of high-performance polymers and resins due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol involves its ability to donate hydrogen atoms from its hydroxy groups, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through the formation of stable phenoxyl radicals. The compound also interacts with various molecular targets, including enzymes and receptors involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): Similar in structure but with two methyl groups at the central carbon.

    Bisphenol F (BPF): Similar structure with a methylene bridge instead of an ethane-1,2-diol backbone.

    Bisphenol S (BPS): Contains a sulfone group instead of an ethane-1,2-diol backbone.

Uniqueness

1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol is unique due to its ethane-1,2-diol backbone, which imparts distinct chemical and physical properties compared to other bisphenols. Its ability to undergo a variety of chemical reactions and its potential antioxidant properties make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1,2-bis(4-hydroxyphenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCDZLQANHNACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884135
Record name 1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)-
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Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5173-27-3
Record name 1,2-Bis(4-hydroxyphenyl)-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5173-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)-
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Record name 1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis(4-hydroxyphenyl)ethane-1,2-diol
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Synthesis routes and methods I

Procedure details

A solution containing 20.0 grams (0.16 mole) of 4-hydroxybenzaldehyde and 200 milliliters of 1.0 molar aqueous sodium hydroxide was charged to the reservoir. Also charged to the reservoir was a small amount of Union Carbide SAG 470 silicone antifoam agent. The solution was circulated through the cell at a flow rate of about 1500 milliliters per minute. The electrolysis was conducted at a constant current of 5.0 amperes and a temperature of 30° C over a 1.36-hour (4900-second) period. After the electrolysis had been completed, the solution was removed from the apparatus, which was then washed with water. The combined solution and washings were reduced in volume to 100 milliliters by evaporation in vacuo. The remaining solution was acidified to about pH 6.3 by the dropwise addition of dilute (approximately 6 molar) hydrochloric acid and cooled to 15° C in an ice-water bath. The precipitate was collected by suction filtration, washed with cold water, and dried to yield 15.2 grams of 1,2-bis(4-hydroxyphenyl)ethane-1,2-diol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The electrolysis cell was charged with 400 grams (3.28 moles) of 4-hydroxybenzaldehyde and 3500 milliliters 2.0 molar aqueous sodium hydroxide. The mixture was warmed on a stirrer-hotplate to about 45° C to effect complete dissolution. Then a small amount of Union Carbide SAG 470 silicone antifoam agent was added. The electrolysis was conducted at a constant current of 25 amperes and a temperature range between about 44° C and about 49° C over an 8-hour period. The cathode potential was -2.0 to about -2.1 volts versus the saturated calomel electrode. Upon completion of the electrolysis, the product solution was allowed to cool to ambient temperatures and removed from the cell. The cell was washed with water and the washings added to the product solution. The volume of the combined product solution and washings was reduced to approximately 1,500 milliliters by evaporation in vacuo. The remaining solution was acidified to about pH 6.3 by the dropwise addition of acetic acid at the rate of 20 milliliters per minute. A total of 450 milliliters of acetic acid was added. The solution was cooled in an ice-water bath to induce crystallization. The precipitate was collected by suction filtration, washed with cold water, and dried to yield 299.0 grams (74.1 percent) of 1,2-bis(4-hydroxyphenyl)-ethane-1,2-diol.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
3500 mL
Type
solvent
Reaction Step One
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
calomel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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